2-(4-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Overview
Description
1-OXO-2-(P-TOLYL)-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1-OXO-2-(P-TOLYL)-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLIC ACID involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of p-tolyl-substituted intermediates with suitable reagents under controlled temperature and pressure can yield the desired isoquinoline derivative. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1-OXO-2-(P-TOLYL)-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
1-OXO-2-(P-TOLYL)-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-OXO-2-(P-TOLYL)-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-OXO-2-(P-TOLYL)-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLIC ACID can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
Papaverine: A vasodilator used in medical treatments.
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-oxoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)18-10-15(17(20)21)13-4-2-3-5-14(13)16(18)19/h2-10H,1H3,(H,20,21) |
InChI Key |
QJJBLDVXLPXFSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
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